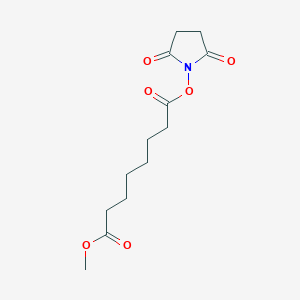
Octanedioic acid 2,5-dioxo-yrrolidin-1-yl ester methyl ester
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticonvulsant Research
This compound has been studied for its potential anticonvulsant properties. Researchers have synthesized a series of hybrid pyrrolidine-2,5-dione derivatives, including 1-(2,5-Dioxopyrrolidin-1-yl) 8-methyl octanedioate, which showed broad-spectrum activity in animal seizure models . The most potent derivatives demonstrated both high anticonvulsant activity and a favorable safety profile, making them interesting candidates for further preclinical development.
Pain Management Studies
The derivatives of this compound have also been effective in various pain models. For instance, they have shown efficacy in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model in mice . This suggests potential applications in developing new pain management therapies.
Neurological Disorder Treatment
Due to its anticonvulsant and pain-relieving properties, this compound could be a valuable asset in treating neurological disorders that involve seizures and chronic pain. Its ability to modulate calcium currents mediated by Cav 1.2 (L-type) channels is particularly relevant to neurological pathologies .
Drug Metabolism and Pharmacokinetics
The compound has shown high metabolic stability on human liver microsomes, which is crucial for the development of any therapeutic agent. It also exhibited negligible hepatotoxicity and relatively weak inhibition of cytochrome P450 isoforms, suggesting a lower risk of drug-drug interactions .
Pharmaceutical Development
Given its promising in vivo activity profile and drug-like properties, this compound is a strong candidate for pharmaceutical development. It could lead to the creation of new medications with improved efficacy and safety profiles for conditions like epilepsy and chronic pain .
Propriétés
IUPAC Name |
8-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl octanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO6/c1-19-12(17)6-4-2-3-5-7-13(18)20-14-10(15)8-9-11(14)16/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCDVIBUNGOBJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dioxopyrrolidin-1-yl) 8-methyl octanedioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Aminobicyclo[2.2.2]octane-1-carboxylic acid methylamide hydrochloride](/img/structure/B1415660.png)
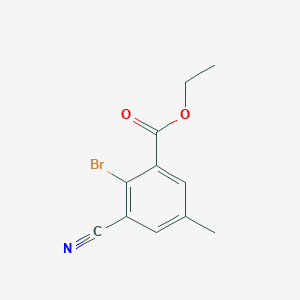
![4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride](/img/structure/B1415662.png)
![3-[2-(2-Benzyloxycarbonylamino-ethoxy)-ethoxy]-propionic acid 2,5-dioxopyrrolidin-1-yl ester](/img/structure/B1415663.png)
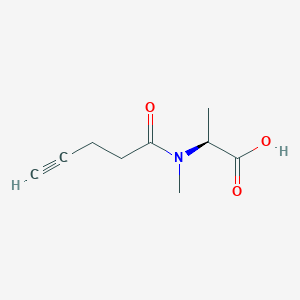
![Octanoic acid, 8-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1415666.png)

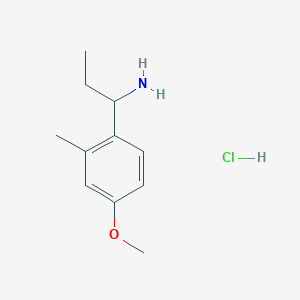
![2-[2-(Propane-2-sulfonyl)-ethoxy]-ethylamine hydrochloride](/img/structure/B1415670.png)
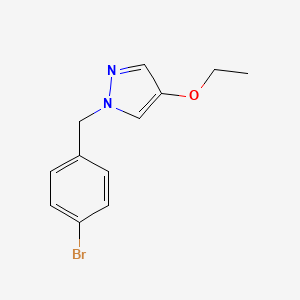
![4-cyclopropyl-1-(4-fluorophenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415673.png)
![1-(2-methoxyphenyl)-4-methyl-6H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415674.png)